N-benzoyl-4-methoxyanthranilate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzoyl-4-methoxyanthranilate is a methoxybenzoate that it is obtained by removal of a proton from the carboxylic acid group of this compound. It is a methoxybenzoate and an amidobenzoate. It derives from an anthranilate. It is a conjugate base of a N-benzoyl-4-methoxyanthranilic acid.
Scientific Research Applications
Phytoalexin Biosynthesis
N-benzoyl-4-methoxyanthranilate plays a role in the biosynthesis of phytoalexins in plants. In Dianthus caryophyllus L. cell cultures, it accumulates as the phytoalexin methoxydianthramide B, in response to elicitor treatment. This process involves the enzyme benzoyl-CoA:anthranilate N-benzoyltransferase, which catalyzes the N-benzoylation of anthranilate (Reinhard & Matern, 1989).
Synthesis of Glyfoline
This compound is used in the synthesis of glyfoline, a constituent of Glycosmis citrifolia and a potential anticancer agent. The synthesis process involves condensation and various chemical modifications (Su, Dziewiszek, & Wu, 1991).
Fungicidal Activity
This compound exhibits fungicidal activity, particularly against powdery mildew in cucumber. The anthranilate and N-benzoyl moieties are crucial for this activity, and the presence of a 4-methoxy group enhances its efficacy (Kirino, Yamamoto, & Kato, 1980).
Marine Fungal Metabolites
It is found as a metabolite in marine-derived fungi, such as Aspergillus flavipes, isolated from the gut of isopod Ligia oceanica. This discovery expands the understanding of natural products in marine gut fungi (Xu, Zhao, & Yang, 2014).
Chemical Reactions and Derivatives
Studies on derivatives of this compound, like 3-hydroxy-1,2,3-benzotriazin-4-one, reveal insights into their stability, reactions, and potential applications in various chemical processes (Ahern, Navratil, & Vaughan, 1977).
Therapeutic Drug Synthesis in Yeast
Its derivatives are synthesized in yeast Saccharomyces cerevisiae for potential therapeutic benefits. This biological synthesis approach presents an alternative to traditional chemical synthesis methods (Eudes et al., 2011).
Fluorescent Agent Synthesis
This compound is used in the synthesis of new fluorescent agents, which are applicable in various fields including printing (Wen, 2003).
Structure-Activity Relationships
The compound's structure-activity relationship, particularly in its ester form, has been studied for its antifungal properties. This research aids in understanding the factors influencing its fungicidal efficacy (Kirino, Yamamoto, & Kato, 1980).
Properties
Molecular Formula |
C15H12NO4- |
---|---|
Molecular Weight |
270.26 g/mol |
IUPAC Name |
2-benzamido-4-methoxybenzoate |
InChI |
InChI=1S/C15H13NO4/c1-20-11-7-8-12(15(18)19)13(9-11)16-14(17)10-5-3-2-4-6-10/h2-9H,1H3,(H,16,17)(H,18,19)/p-1 |
InChI Key |
NZSBJWOTLHVBNU-UHFFFAOYSA-M |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)[O-])NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.